molecular formula AsK3O4 B080482 Tripotassium arsenate CAS No. 13464-36-3

Tripotassium arsenate

Cat. No.: B080482
CAS No.: 13464-36-3
M. Wt: 256.214 g/mol
InChI Key: QLFYYVADGRLXQS-UHFFFAOYSA-K
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Description

Tripotassium arsenate (K₃AsO₄) is an inorganic compound composed of potassium cations and arsenate anions. It is structurally analogous to phosphate salts but incorporates arsenic in the +5 oxidation state. The compound is highly soluble in water, forming alkaline solutions, and is primarily utilized in specialized industrial and research contexts, such as metallurgy, analytical chemistry, and toxicology studies .

Properties

CAS No.

13464-36-3

Molecular Formula

AsK3O4

Molecular Weight

256.214 g/mol

IUPAC Name

tripotassium;arsorate

InChI

InChI=1S/AsH3O4.3K/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3

InChI Key

QLFYYVADGRLXQS-UHFFFAOYSA-K

SMILES

[O-][As](=O)([O-])[O-].[K+].[K+].[K+]

Canonical SMILES

[O-][As](=O)([O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1: Chemical Properties Comparison

Property This compound (K₃AsO₄) Tripotassium Phosphate (K₃PO₄) Trisodium Phosphate (Na₃PO₄)
Molecular Weight ~256.2 g/mol 212.27 g/mol 163.94 g/mol
Solubility in Water High 50.8 g/100 mL (25°C) ~12 g/100 mL (25°C)
pH of Solution Alkaline Strongly alkaline (pH ~12) Alkaline (pH ~12)
Primary Applications Research, metallurgy Food additive, fertilizer Detergents, cleaning agents
Toxicity High (arsenic content) Low (GRAS status) Moderate (irritant)
References

Table 2: Adsorption Capacities of Arsenate on Selected Materials

Adsorbent Maximum Capacity (mg/g) pH Range Competing Ions Reference
CaFe-LDHs 142 4–8 Phosphate, sulfate
Goethite (FeOOH) 35 3–8.5 Phosphate, thiosulfate
Hematite (α-Fe₂O₃) 22 5–7 Thiosulfate

Key Findings

Biochemical Mimicry : Arsenate’s structural similarity to phosphate enables enzymatic interference but results in toxic byproducts like arsenite .

Environmental Mobility : Potassium arsenate’s high solubility contrasts with calcium arsenate’s persistence in soils, necessitating tailored remediation strategies .

Industrial Utility : Phosphate analogues dominate food and detergent industries due to lower toxicity, whereas arsenates remain restricted to niche applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling Tripotassium arsenate in laboratory settings to mitigate arsenic exposure risks?

  • Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and sealed eyewear. Use fume hoods for solid/liquid handling to avoid inhalation. Conduct regular air monitoring for arsenic levels (OSHA PEL: 10 µg/m³). Decontaminate surfaces with 1% sodium hypochlorite to oxidize residual arsenate .
  • Data Support : Studies show that improper glove material (e.g., latex) increases arsenic permeation by 30% compared to nitrile .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

  • Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace detection (detection limit: 0.1 ppb). For speciation, pair high-performance liquid chromatography (HPLC) with hydride generation to distinguish As(III) and As(V) species. Validate results using certified reference materials (e.g., NIST SRM 1640a) .
  • Data Contradiction : Colorimetric methods (e.g., molybdenum blue assay) may cross-react with phosphate, yielding false positives in phosphate-rich matrices .

Advanced Research Questions

Q. How does this compound influence redox dynamics in sulfur-rich anaerobic environments?

  • Methodological Answer : Design batch experiments with sulfate-reducing bacteria (e.g., Desulfovibrio spp.) under controlled Eh (-200 to -300 mV). Monitor arsenate reduction to arsenite via ICP-MS and microbial activity via qPCR targeting arsC (arsenate reductase) genes. Use sterile controls to isolate abiotic vs. biotic contributions .
  • Key Finding : In Shewanella spp., arsenate mobilizes iron via sulfur-electron shuttling, but speciation data may conflict with sorption models due to unexpected As(III)-Fe-S complexation .

Q. What mechanisms explain the conflicting data on arsenic-phytochelatin complexation in plants exposed to this compound?

  • Methodological Answer : Apply synchrotron X-ray absorption spectroscopy (XAS) to root tissues to directly observe As speciation. Compare hyperaccumulators (e.g., Pteris vittata) with non-tolerant species (e.g., Arabidopsis thaliana) under hydroponic arsenate exposure (0–50 µM). Triangulate with transcriptomic analysis of PCS1 (phytochelatin synthase) expression .
  • Contradiction : While Helianthus annuus shows limited phytochelatin binding, Arabidopsis mutants lacking arsenate reductase (ACR2) exhibit heightened sensitivity, suggesting species-specific detoxification pathways .

Q. How can researchers resolve discrepancies in arsenic substitution for phosphorus in microbial systems?

  • Methodological Answer : Replicate the GFAJ-1 bacterium study under strict phosphorus-limitation (≤3 µM phosphate) with arsenate supplementation. Use nanoSIMS to track ³³P/⁷⁵As incorporation into DNA. Include negative controls with arsenate-only media to confirm viability .
  • Critical Insight : Recent studies refute arsenate-DNA incorporation but highlight arsenate’s role in disrupting ATP synthesis, necessitating metabolomic profiling (e.g., LC-MS) to map energy pathway perturbations .

Methodological Best Practices

  • Experimental Design : Use triplicate reactors with randomized block designs to account for spatial variability in arsenic adsorption .
  • Data Triangulation : Combine spectroscopic, genomic, and electrochemical datasets to validate mechanistic hypotheses (e.g., As-S-Fe interactions) .
  • Ethical Compliance : Adhere to OSHA 1910.134 for respiratory protection and institutional biosafety committee (IBC) approvals for microbial studies .

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